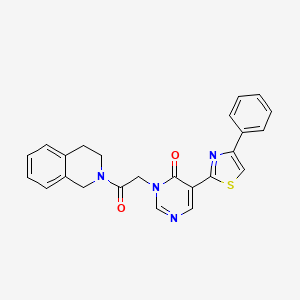
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Structural Characterization
A study by Zaki, Radwan, and El-Dean (2017) detailed a synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The synthesis involved acetylation and nucleophilic substitution reactions, leading to the creation of compounds with potential pharmacological activities. These compounds were fully characterized using various spectral analyses, indicating the versatility of the synthetic approach for creating complex heterocyclic molecules with potential therapeutic applications (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Anticancer and Antimicrobial Properties
Liu et al. (2009) synthesized novel oxazole derivatives, including structures related to the query compound, and evaluated their anticancer activity. The synthesized compounds showed significant inhibitory activities against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma cancer) cell lines, demonstrating the potential of these compounds in cancer therapy (Xinhua Liu, Lin-shan Bai, Chun-Xiou Pan, B. Song, & Hailiang Zhu, 2009).
Applications in Organic Light Emitting Diodes (OLEDs)
Tsuboyama et al. (2003) explored the phosphorescence properties of cyclometalated iridium(III) complexes with ligands that include structural motifs similar to the query compound. These complexes demonstrated highly efficient red phosphorescence, making them suitable for application in organic light-emitting diode (OLED) technologies. An OLED device using one of the synthesized complexes achieved high efficiency and pure-red emission, highlighting the potential of these materials in the development of display and lighting technologies (A. Tsuboyama, Hironobu Iwawaki, M. Furugori, et al., 2003).
Corrosion Inhibition
Saha et al. (2016) conducted a study on the electronic structure of quinazolinone and pyrimidinone molecules to evaluate their corrosion inhibition effectiveness on mild steel in acidic medium. Through density functional theory calculations and molecular dynamic simulations, the study identified that these compounds exhibit significant corrosion inhibition capabilities, suggesting their potential application in protecting metals from corrosion in industrial settings (S. Saha, Manilal Murmu, N. C. Murmu, & P. Banerjee, 2016).
properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c29-22(27-11-10-17-6-4-5-9-19(17)13-27)14-28-16-25-12-20(24(28)30)23-26-21(15-31-23)18-7-2-1-3-8-18/h1-9,12,15-16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHGSAKDRSESAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC=C(C3=O)C4=NC(=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

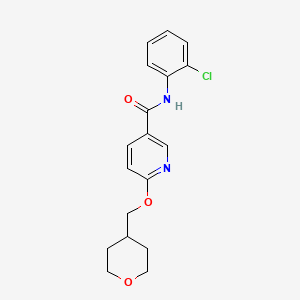
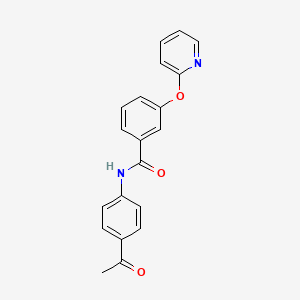
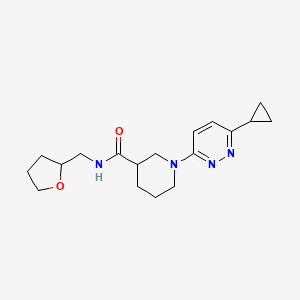
![3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid](/img/structure/B2575104.png)
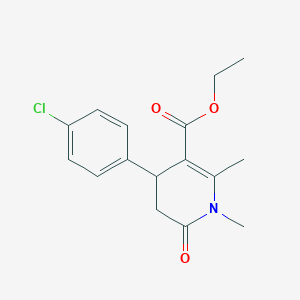
![6-(4-Chlorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![8,10-dimethyl-2-propyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2575110.png)
![2-[3-(2-Chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2575113.png)
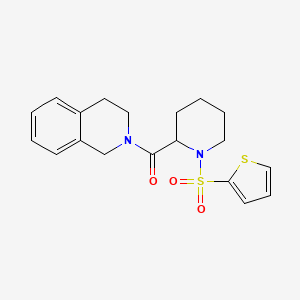
![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2575115.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2575117.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2575118.png)

![4-(3-Phenyl-2-azaspiro[3.5]nonane-2-carbonyl)pyridine-2-carbonitrile](/img/structure/B2575121.png)